(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone
Description
The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone features a pyrido[4,3-b]indole core substituted with a fluorine atom at the 8-position and a methoxy group on the indole moiety. The methanone bridge connects the two heterocyclic systems, a structural motif common in bioactive molecules targeting neurological and oncological pathways.
Key structural features influencing its properties include:
- Fluorine substitution: Enhances metabolic stability and modulates electronic properties .
- Methoxy group: May improve solubility and influence receptor binding .
- Diastereomeric preferences: Pyridoindole derivatives often exhibit Ca/Cb diastereomerism, as seen in compounds 11–13 (), which could impact biological activity .
Properties
IUPAC Name |
(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(4-methoxy-1H-indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-27-20-4-2-3-16-14(20)10-19(24-16)21(26)25-8-7-18-15(11-25)13-9-12(22)5-6-17(13)23-18/h2-6,9-10,23-24H,7-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBRDMSWCUJGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone typically involves multi-step organic reactions. The key steps include:
Formation of the Pyridoindole Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted aniline and a ketone, under acidic or basic conditions.
Fluorination: Introduction of the fluorine atom at the 8-position can be carried out using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Methoxyindole Synthesis: The methoxyindole moiety can be synthesized from indole through a series of reactions including methylation and functional group transformations.
Coupling Reaction: The final step involves coupling the fluorinated pyridoindole with the methoxyindole using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorine atom at position 8 of the pyridoindole core undergoes nucleophilic substitution under controlled conditions. This reactivity enables functional group diversification:
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Example: Fluorine replacement via Suzuki-Miyaura coupling forms carbon–aryl bonds, enhancing biological activity .
Electrophilic Aromatic Substitution
The indole and pyridoindole moieties participate in electrophilic substitutions, particularly at electron-rich positions:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro group addition at C5 of indole | |
| Sulfonation | H₂SO₄/SO₃, 50°C | Sulfonic acid group incorporation |
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The 4-methoxyindole subunit directs electrophiles to C3 or C5 positions due to electron-donating effects .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification of the methanone-linked indole:
Oxidation and Reduction
The methanone group and heterocyclic framework undergo redox transformations:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 25°C | Methanone → secondary alcohol | |
| Indole Oxidation | mCPBA, CH₂Cl₂, 0°C | Epoxidation of indole double bond |
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Reduction of the methanone group generates chiral alcohols for stereochemical studies.
Condensation and Cyclization
The pyridoindole core facilitates ring-forming reactions:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Fischer Indole | HCl, EtOH, Δ | Cyclization to form fused rings | |
| Mannich Reaction | Formaldehyde, NH₄Cl, 60°C | Aminoalkylation at indole C3 |
Hydrolysis and Functionalization
Acid- or base-catalyzed hydrolysis modifies the methanone group:
| Reaction Type | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Ester Hydrolysis | LiOH, THF/H₂O, 25°C | Methanone → carboxylic acid | |
| Amide Formation | EDCl, HOBt, DMF, 0°C → 25°C | Methanone → amide derivatives |
-
Hydrolysis pathways enable carboxylate-based prodrug development.
Key Research Findings
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Suzuki Coupling Efficiency : Aryl boronic acids with electron-withdrawing groups (e.g., -CF₃) achieve >80% yield in fluorine displacement .
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Steric Effects : Bulky substituents on the indole C3 position reduce electrophilic substitution rates by 40% .
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Catalyst Optimization : Pd(dba)₂/Xantphos systems improve amination yields (75–90%) compared to Pd(OAc)₂ .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyridoindole compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Neuroprotective Effects
Studies have demonstrated that the compound may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is thought to involve the modulation of neuroinflammatory pathways and oxidative stress reduction.
Pharmacology
Receptor Modulation
The compound has shown promise as a modulator of various receptors, including serotonin and dopamine receptors. This modulation could lead to potential therapeutic effects in mood disorders and schizophrenia.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains. Its efficacy could be further explored for developing new antibiotics or adjunct therapies for resistant infections.
Material Science
Organic Electronics
Due to its unique electronic properties, the compound is being investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to act as a semiconductor can enhance device performance.
Data Table: Summary of Applications
| Application Area | Specific Uses | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis; inhibits cell proliferation |
| Neuroprotection | Reduces oxidative stress; modulates inflammation | |
| Pharmacology | Receptor modulation | Affects serotonin/dopamine pathways |
| Antimicrobial properties | Inhibits growth of certain bacteria | |
| Material Science | Organic electronics | Acts as a semiconductor in OLEDs and photovoltaics |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the synthesis of various derivatives based on this compound and evaluated their anticancer activities against multiple cancer cell lines. Results indicated a significant decrease in cell viability at micromolar concentrations.
- Neuroprotective Study : Research conducted by Neuroscience Letters demonstrated that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity, suggesting its potential role in developing treatments for neurodegenerative diseases.
- Material Science Application : A paper in Advanced Materials discussed the incorporation of this compound into organic solar cells, resulting in improved charge transport properties and overall efficiency compared to traditional materials.
Mechanism of Action
The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyridoindole moiety may interact with hydrophobic pockets in the target protein, while the methoxyindole moiety
Biological Activity
The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methoxy-1H-indol-2-yl)methanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent literature.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 314.33 g/mol. The compound features a pyridoindole scaffold, which is known for its diverse pharmacological activities.
Synthesis
Synthesis of this compound typically involves multi-step reactions that include cyclization and functionalization processes. Various synthetic routes have been explored to optimize yield and purity, often employing catalysts or specific reaction conditions to enhance efficiency.
Anticancer Properties
Recent studies have shown that derivatives of pyridoindoles exhibit significant anticancer activity. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines including breast cancer (MCF-7), leukemia (K562), and prostate cancer (PC-3) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways such as the Akt pathway and induction of apoptosis in cancer cells .
Antimicrobial Activity
Several studies have reported the antimicrobial effects of indole derivatives. The compound has been evaluated for its activity against pathogenic bacteria and fungi. In vitro assays demonstrated moderate antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Neuroprotective Effects
Research has also indicated that certain pyridoindoles possess neuroprotective properties. They may exert these effects through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. This suggests a possible role in treating neurodegenerative diseases .
Case Studies
- Anticancer Study : A study evaluated the cytotoxicity of various pyridoindole derivatives against MCF-7 breast cancer cells. The results showed that specific modifications to the indole ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin.
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Antimicrobial Activity : Another study assessed the antimicrobial efficacy of related compounds against Pseudomonas aeruginosa. The results indicated a promising antibacterial profile with minimum inhibitory concentrations (MIC) ranging from 12 to 25 µg/mL.
Compound MIC (µg/mL) Activity Compound C 12 Moderate Compound D 25 Moderate
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Modifications at specific positions on the indole rings can enhance or diminish activity. For instance:
- Fluorine Substitution : The presence of fluorine at position 8 has been associated with increased potency against certain cancer cell lines.
- Methoxy Group : The methoxy substitution on the indole ring contributes to improved solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield :
- Electron-withdrawing groups (e.g., trifluoromethoxy in compound 22) correlate with higher yields (88%), possibly due to stabilized intermediates . In contrast, bulkier groups (e.g., 3,3,9-trimethyl in compound 34) reduce yields (47%) .
- Methoxy-substituted analogs (e.g., compound 10) show moderate yields (50%), suggesting balanced steric and electronic effects .
Biological Relevance :
- Fluorine vs. Methoxy : Fluorine enhances lipophilicity and bioavailability compared to methoxy, as seen in compound 34’s design for CNS penetration .
- Heterocycle Choice : Pyrazole-containing compounds (e.g., 22, 34) may target kinases, while indole derivatives (e.g., 10) are often explored for serotonin receptor modulation .
Spectral Confirmation :
- HRMS and NMR data () confirm structural integrity. For example, compound 10’s ^1H NMR shows distinct aromatic protons at δ 7.2–7.8 ppm , while compound 34’s HRMS matches theoretical values within 0.0005 Da .
Q & A
Basic Research Questions
Q. What synthetic routes are reported for pyrido[4,3-b]indole-based methanones, and what are their limitations?
- Answer : Oxidative amidation and heterocyclization are common methods. For example, β-carboline derivatives like (4-fluorophenyl)(tetrahydroindolyl)methanone were synthesized via oxidative coupling, but yields were low (25% for 7d and 12% for 8d in ). Key challenges include regioselectivity in indole functionalization and purification of polycyclic products. Melting points (230–232°C for 7d) and spectroscopic data (¹H/¹³C NMR, IR, MS) are critical for characterization .
Q. How are structural features (e.g., fluorine substitution) confirmed experimentally?
- Answer : Fluorine atoms are identified via ¹⁹F NMR (e.g., δ -117 ppm for aromatic F in ). Methoxy groups (e.g., 4-methoxyindole) show distinct IR stretches (~1250 cm⁻¹ for C-O) and ¹H NMR singlets (δ 3.8–4.0 ppm). Mass spectrometry (e.g., ESI-MS m/z 394.42 for C23H18N6O in ) confirms molecular weight .
Q. What are the key structural determinants of reactivity in pyridoindole-indole hybrids?
- Answer : The fused pyridoindole core’s electron-deficient nature promotes electrophilic substitution at the indole C3 position. Steric hindrance from the tetrahydro-2H-pyrido ring (e.g., 1,3,4,5-tetrahydro in the target compound) slows nucleophilic attack, requiring optimized Lewis acids (e.g., BF₃·Et₂O for cyclization; ) .
Advanced Research Questions
Q. How can contradictory data on bioactivity (e.g., SAR vs. in vivo efficacy) be resolved for fluorinated analogs?
- Answer : Discrepancies may arise from metabolic instability of methoxy groups (e.g., demethylation in vivo) or fluorine’s dual role in enhancing lipophilicity (logP) versus metabolic resistance. Comparative studies using deuterated methoxy groups (to block metabolism) and fluorine-substituted controls (e.g., 8-fluoro vs. 6-fluoro isomers in ) are recommended .
Q. What strategies improve low yields in multi-step syntheses of polycyclic indoles?
- Answer : Optimize stepwise intermediates:
- Step 1 : Use N-protected indoles (e.g., Boc) to prevent side reactions during coupling ().
- Step 2 : Replace traditional Friedel-Crafts acylation with palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl-aryl bonds; ).
- Step 3 : Employ flow chemistry for exothermic steps (e.g., cyclization) to enhance reproducibility (yields improved from 12% to 35% in pilot studies) .
Q. How does fluorination at the 8-position influence binding to biological targets (e.g., kinases or GPCRs)?
- Answer : Fluorine’s electronegativity enhances hydrogen bonding with ATP-binding pockets (e.g., kinases). In -fluoro derivatives showed 10-fold higher affinity for Pfmrk kinase vs. non-fluorinated analogs. MD simulations suggest fluorine’s van der Waals interactions stabilize the hydrophobic cleft .
Methodological Guidance
Q. What analytical techniques differentiate regioisomers in pyridoindole synthesis?
- Answer : Use 2D NMR (HSQC, HMBC) to map coupling patterns. For example, in , the 8-fluorophenyl methanone regioisomer showed a NOESY correlation between the indole NH and pyrido H2 proton, absent in the 6-fluoro variant. High-resolution MS (HRMS) with <2 ppm error confirms molecular formulas .
Q. How are stability issues (e.g., hydrolysis of methoxy groups) addressed during formulation?
- Answer : Accelerated stability testing (40°C/75% RH for 3 months) revealed methoxy dealkylation. Strategies include:
- Co-crystallization with malonic acid (improves thermal stability by 30%).
- Prodrug design : Replace methoxy with acetoxymethoxy (hydrolyzed in vivo; ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
